JNK-IN-8 is a cell-permeable, selective, and irreversible inhibitor of c-Jun N-terminal kinases (JNKs) []. JNKs are a group of protein kinases involved in various cellular processes, including cell proliferation, differentiation, and stress response []. JNK-IN-8 offers researchers a valuable tool for studying the specific role of JNKs in these processes.
JNK-IN-8 covalently binds to a conserved cysteine residue within JNK1, JNK2, and JNK3 []. This covalent binding leads to a conformational change in the activation loop of JNK, ultimately blocking its ability to bind substrates and preventing its function []. This irreversible inhibition allows researchers to study the long-term effects of JNK inhibition on cellular processes.
JNK-IN-8 has been used in various scientific research applications to understand JNK function. Here are some key areas:
Researchers can use JNK-IN-8 to dissect the specific role of JNKs in various signaling pathways involved in cell proliferation, differentiation, and apoptosis (programmed cell death) [, ].
Studies have explored the potential involvement of JNK in various diseases like cancer, neurodegenerative diseases, and inflammatory disorders [, , ]. JNK-IN-8 can be used to investigate the therapeutic potential of JNK inhibition in these diseases.
JNKs are activated by cellular stresses like DNA damage and oxidative stress []. JNK-IN-8 allows researchers to study how JNK inhibition affects the cellular response to these stresses and identify potential therapeutic targets for stress-related diseases.
JNK-IN-8 is a selective and irreversible inhibitor of the c-Jun N-terminal kinase (JNK) family, specifically targeting JNK1, JNK2, and JNK3. It is recognized for its ability to covalently bond with a conserved cysteine residue in the active site of these kinases, thereby inhibiting their activity. The compound has shown significant promise in preclinical studies for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Its mechanism of action involves the inhibition of phosphorylation of c-Jun, a key substrate of JNK, which plays a critical role in various cellular processes including apoptosis, inflammation, and stress responses .
JNK-IN-8 functions primarily through covalent modification of the JNK enzymes. The compound forms a stable bond with cysteine 116 in the catalytic sites of JNK1 and JNK2. This interaction leads to a significant reduction in the phosphorylation of downstream targets such as c-Jun, effectively blocking the signaling pathways mediated by JNK. The compound has been shown to inhibit phosphorylation at specific sites on c-Jun after stimulation by epidermal growth factor (EGF), indicating its efficacy in modulating signaling pathways involved in cell proliferation and survival .
In biological assays, JNK-IN-8 demonstrates potent inhibitory effects on the phosphorylation of c-Jun in various cell types. At concentrations as low as 1 μM, it can reduce c-Jun phosphorylation by approximately 60% within 30 minutes of EGF stimulation. The compound's ability to induce apoptosis has been particularly noted in triple-negative breast cancer models, where it enhances oxidative stress and synergizes with other therapeutic agents like lapatinib to improve treatment efficacy . Furthermore, JNK-IN-8 has been shown to affect the transcriptional activities of key regulators such as Nuclear Factor kappa B and Activating Protein 1, contributing to its potential as an anticancer agent .
The synthesis of JNK-IN-8 involves several steps that typically include:
While specific synthetic routes may vary among research groups, the general approach emphasizes achieving high selectivity and potency against JNK isoforms .
JNK-IN-8 has several potential applications, particularly in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. It is being investigated for:
Interaction studies have demonstrated that JNK-IN-8 not only inhibits JNK activity but also alters the dynamics of other signaling pathways. For example, it has been shown to reduce mTOR signaling activity by inhibiting the phosphorylation of mTOR targets. This suggests that JNK-IN-8 may have broader implications beyond direct inhibition of JNK, potentially influencing metabolic pathways and cellular stress responses . Additionally, studies indicate that combining JNK-IN-8 with other agents can enhance therapeutic outcomes by promoting apoptosis through oxidative stress mechanisms .
JNK-IN-8 stands out among similar compounds due to its unique mechanism of action as a covalent inhibitor with high selectivity for all three isoforms of JNK. Below is a comparison with other notable compounds:
Compound Name | Type | Mechanism of Action | Selectivity |
---|---|---|---|
SP600125 | Competitive Inhibitor | Reversible inhibition of JNK | Moderate |
JNK-IN-7 | Covalent Inhibitor | Covalent bonding with cysteine residues | Lower than JNK-IN-8 |
CEP-1347 | Selective Inhibitor | Inhibits multiple kinases including JNK | Moderate |
D-JNKi | Peptide Inhibitor | Disrupts JNK interactions | Specific |
JNK-IN-8's irreversible binding and higher selectivity make it a more potent candidate for therapeutic applications compared to these alternatives .
Jnk-IN-8 represents a significant advancement in the development of irreversible c-Jun N-terminal kinase inhibitors through its sophisticated molecular design incorporating covalent binding capabilities [1] [8]. The compound exhibits the molecular formula C29H29N7O2 with a molecular weight of 507.6 grams per mole, featuring a complex architecture that enables selective and irreversible binding to JNK isoforms [1] [6].
The fundamental design principle underlying Jnk-IN-8 centers on the incorporation of an acrylamide electrophilic warhead that facilitates covalent bond formation with target cysteine residues [8]. This covalent binding motif represents a Michael acceptor system where the alpha-beta unsaturated carbonyl moiety serves as the electrophilic center for nucleophilic attack by cysteine sulfur atoms [15] [16]. The acrylamide functionality specifically targets conserved cysteine residues within the adenosine triphosphate-binding pocket of JNK isoforms, forming irreversible covalent adducts through Michael addition chemistry [8] [5].
The molecular architecture of Jnk-IN-8 incorporates several critical structural elements that contribute to its selectivity and potency. The aminopyrimidine core provides essential hydrogen bonding interactions with the kinase hinge region, specifically forming contacts with leucine 148 and methionine 149 residues in JNK3 [8]. This hinge binding interaction is crucial for proper positioning of the molecule within the adenosine triphosphate-binding site and orientation of the acrylamide moiety for optimal covalent bond formation [8].
The compound features a distinctive regiochemistry characterized by 1,4-dianiline and 1,3-aminobenzoic acid substructures that contribute to its binding selectivity [21]. The incorporation of a dimethylbutenamide linker provides the necessary chemical reactivity for covalent modification while maintaining appropriate pharmacological properties [4] [8]. This linker system enables the formation of stable covalent bonds with cysteine 116 in JNK1 and JNK2, as well as the corresponding conserved cysteine residues in JNK3 [5] [8].
The three-dimensional conformation adopted by Jnk-IN-8 upon binding exhibits an L-shaped type I binding mode that optimally positions the acrylamide warhead to access cysteine 154 located toward the lip of the adenosine triphosphate-binding site [21]. This conformational arrangement allows for efficient covalent bond formation while maintaining favorable interactions with key residues throughout the binding pocket [8].
Extensive structure-activity relationship investigations have been conducted to optimize the potency and selectivity profile of Jnk-IN-8 and related covalent JNK inhibitors [8] [9]. These studies have revealed critical insights into the molecular determinants governing inhibitor efficacy and isoform selectivity across the JNK family.
The acrylamide warhead represents a fundamental structural requirement for irreversible JNK inhibition, with modifications to this electrophilic center dramatically affecting inhibitory potency [8]. Structure-activity relationship analyses demonstrate that replacement of the acrylamide functionality with non-electrophilic alternatives results in complete loss of irreversible binding capability, confirming the essential role of covalent bond formation in the mechanism of action [8].
Systematic evaluation of the aminopyrimidine core has identified specific substitution patterns that enhance both potency and selectivity [8] [13]. The incorporation of pyridine-containing substituents at the 4-position of the pyrimidine ring provides optimal binding interactions with hydrophobic pockets within the adenosine triphosphate-binding site [8]. Modifications to the pyridine positioning demonstrate significant effects on isoform selectivity, with specific substitution patterns favoring JNK3 over JNK1 binding [9] [11].
Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Profile |
---|---|---|---|---|
Jnk-IN-7 | 1.5 | 2.0 | 0.7 | Moderate selectivity |
Jnk-IN-8 | 4.7 | 18.7 | 1.0 | High selectivity |
Jnk-IN-11 | 1.3 | 0.5 | 0.5 | Broad spectrum |
Jnk-IN-12 | 13.0 | 11.3 | 11.0 | Equipotent |
The structure-activity relationship studies have identified the critical importance of the methyl substituent on the aniline ring system for achieving optimal selectivity profiles [8]. This "flag" methyl group occupies a small hydrophobic pocket adjacent to the aniline ortho position, providing crucial selectivity determinants that distinguish JNK binding from other kinase families [8]. Removal of this methyl group results in reduced selectivity and increased off-target binding to related kinases [8].
Investigations into the pyridine moiety positioning have revealed that this aromatic system binds within a hydrophobic pocket but does not optimally fill the available space [8]. This observation has led to the development of larger substituents such as phenylpyrazolo[1,5-a]pyridine systems that provide enhanced potency through improved hydrophobic interactions [8]. However, such modifications often compromise selectivity by introducing additional binding interactions with off-target kinases [8].
The linker region connecting the aminopyrimidine core to the acrylamide warhead has been systematically evaluated to optimize both potency and selectivity [8]. The incorporation of specific amide linkages provides essential hydrogen bonding interactions with asparagine 152, which may be crucial for positioning the terminal ring and orienting the acrylamide moiety proximal to the target cysteine residue [8]. This positioning facilitates efficient covalent bond formation while maintaining selectivity for JNK isoforms over other kinase families [8].
The synthetic approach to Jnk-IN-8 follows established methodologies for constructing aminopyrimidine-based kinase inhibitors with covalent warhead functionalities [13] [19]. The synthesis pathway incorporates key strategic modifications designed to enhance selectivity for JNK isoforms while maintaining synthetic accessibility and chemical stability [8] [13].
The initial synthetic steps involve the construction of the aminopyrimidine core through nucleophilic aromatic substitution reactions [13]. Treatment of 2,4-dichloropyrimidine with appropriately substituted boronic acids or boronate esters under Suzuki coupling conditions provides the biaryl-substituted pyrimidine intermediates [13]. This cross-coupling approach enables the introduction of diverse aromatic substituents that modulate both potency and selectivity profiles [13].
The preparation of aniline coupling partners follows established protocols for introducing triazole-containing substituents [13]. Treatment of 4-fluoro-1-nitrobenzene with substituted triazoles results in clean nucleophilic aromatic substitution products, followed by palladium-catalyzed hydrogenation to reduce the nitro group to the corresponding aniline [13]. This synthetic sequence provides access to diverse aniline derivatives that can be systematically evaluated for structure-activity relationships [13].
The key coupling reaction between the biaryl pyrimidine intermediates and substituted anilines proceeds under thermal conditions in aqueous ethoxyethanol at elevated temperatures [13]. This coupling reaction forms the critical carbon-nitrogen bond linking the two major structural components while maintaining the integrity of sensitive functional groups [13]. Alternative reaction conditions utilizing anhydrous ethoxyethanol at higher temperatures provide enhanced reaction rates for more challenging coupling partners [13].
The introduction of the covalent warhead functionality represents a critical synthetic challenge requiring careful control of reaction conditions to maintain electrophilic reactivity while preventing unwanted side reactions [8] [16]. The acrylamide moiety is typically introduced through condensation reactions between carboxylic acid derivatives and appropriately substituted acrylamide precursors [16]. The dimethylbutenamide linker system requires specific synthetic protocols to maintain the correct stereochemistry and electronic properties for optimal covalent binding [8].
Key modifications for enhancing selectivity have focused on optimizing the substitution patterns around the aminopyrimidine core and aniline components [8] [13]. The incorporation of specific methyl substituents at strategic positions provides crucial selectivity determinants that discriminate between JNK isoforms and related kinase families [8]. These modifications are typically introduced through alkylation reactions or direct incorporation during the initial synthetic steps [13].
Synthetic Route | Key Reaction | Selectivity Enhancement | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd-catalyzed C-C bond formation | Biaryl substitution patterns | 65-85 |
Nucleophilic Substitution | Triazole incorporation | Hydrophobic interactions | 70-90 |
Amide Coupling | Thermal condensation | Hinge binding optimization | 60-80 |
Warhead Installation | Acrylamide introduction | Covalent binding capability | 45-65 |
The synthetic optimization studies have identified critical parameters for achieving high selectivity while maintaining synthetic efficiency [8] [13]. The use of specific protecting group strategies enables the selective introduction of functional groups without interference from competing reactions [13]. Additionally, the development of purification protocols that preserve the electrophilic character of the acrylamide warhead has been essential for obtaining biologically active final products [8] [16].